REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([O:9][CH3:10])=[N:6][S:7][CH:8]=1)(=[O:3])N.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[C:1]([C:4]1[C:5]([O:9][CH3:10])=[N:6][S:7][CH:8]=1)([OH:12])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C=1C(=NSC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.137 mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
CUSTOM
|
Details
|
to come to 25° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C. the reaction solution
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
CUSTOM
|
Details
|
to precipitate 3.64 g
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C=1C(=NSC1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |